Pseudoionone
Pseudoionone
Pseudoionone, also known as . psi. -ionone, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Pseudoionone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pseudoionone is primarily located in the membrane (predicted from logP) and cytoplasm. Pseudoionone can be biosynthesized from beta-ionone. Pseudoionone has a sweet, balsamic, and citrus taste.
Pseudoionone is a terpene ketone derived from ring cleavage of the apo carotenoid beta-ionone. It has a role as a fragrance. It derives from a beta-ionone.
Pseudoionone is a terpene ketone derived from ring cleavage of the apo carotenoid beta-ionone. It has a role as a fragrance. It derives from a beta-ionone.
Brand Name:
Vulcanchem
CAS No.:
141-10-6
VCID:
VC21001824
InChI:
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+
SMILES:
CC(=CCCC(=CC=CC(=O)C)C)C
Molecular Formula:
C13H20O
Molecular Weight:
192.3 g/mol
Pseudoionone
CAS No.: 141-10-6
Cat. No.: VC21001824
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pseudoionone, also known as . psi. -ionone, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Pseudoionone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pseudoionone is primarily located in the membrane (predicted from logP) and cytoplasm. Pseudoionone can be biosynthesized from beta-ionone. Pseudoionone has a sweet, balsamic, and citrus taste. Pseudoionone is a terpene ketone derived from ring cleavage of the apo carotenoid beta-ionone. It has a role as a fragrance. It derives from a beta-ionone. |
|---|---|
| CAS No. | 141-10-6 |
| Molecular Formula | C13H20O |
| Molecular Weight | 192.3 g/mol |
| IUPAC Name | (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one |
| Standard InChI | InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+ |
| Standard InChI Key | JXJIQCXXJGRKRJ-KOOBJXAQSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/C=C/C(=O)C)/C)C |
| SMILES | CC(=CCCC(=CC=CC(=O)C)C)C |
| Canonical SMILES | CC(=CCCC(=CC=CC(=O)C)C)C |
| Melting Point | 25 °C <25°C |
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